molecular formula C20H17N3O4 B8759177 E3 ligase Ligand 23

E3 ligase Ligand 23

Cat. No. B8759177
M. Wt: 363.4 g/mol
InChI Key: JBYQCGLMICPOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

E3 ligase Ligand 23 is a useful research compound. Its molecular formula is C20H17N3O4 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality E3 ligase Ligand 23 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about E3 ligase Ligand 23 including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

E3 ligase Ligand 23

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

4-(benzylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C20H17N3O4/c24-16-10-9-15(18(25)22-16)23-19(26)13-7-4-8-14(17(13)20(23)27)21-11-12-5-2-1-3-6-12/h1-8,15,21H,9-11H2,(H,22,24,25)

InChI Key

JBYQCGLMICPOSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-amino-2-(2,6-dioxo(3-piperidyl))isoindoline-1,3-dione (1.0 g, 3.7 mmol) and benzaldehyde (0.4 ml, 3.9 mmol) in acetic acid (20 ml) was stirred at room temperature for 17 h, then was heated to reflux for 3 h. The mixture was cooled to room temperature. To the stirred mixture was added sodium borohydride (140 mg, 3.7 mmol) and kept at room temperature for 18 h. The mixture was then heated to reflux for 2 h. To the mixture was added additional benzaldehyde (0.4 ml, 3.9 mmol) during reflux. After 30 min of reflux the reaction was allowed to cool to room temperature. To the mixture was added sodium borohydride (180 mg, 4.8 mmol) and the mixture stirred at room temperature for 3 days. The solvent was removed in vacuo to yield an oil. The oil was diluted with ethyl acetate (90 ml) and aqueous sodium hydrogen carbonate (sat, 100 ml). The organic layer was separated and was washed with aqueous sodium hydrogen carbonate (sat, 2×100 ml), brine (100 ml) and dried over MgSO4. The solvent was removed in vacuo to give a solid. The solid was purified by column chromatography (Silca Gel, 50% EtOAc:CH2Cl2) to give a yellow solid. The solid was further purified by column chromatography (KP-C18-HS, 35:65 CH3CN:0.1% CF3COOH in water) to give 2-(2,6-dioxo(3-piperidyl))-4-[benzylamino]isoindoline-1,3-dione as a yellow solid (210 mg, 16% yield): mp, 209–211° C.; 1H NMR (DMSO-d6) δ 2.02–2.08 (m, 1H, CHH), 2.46–2.63 (m, 2H, CH2), 2.82–2.97 (m, 1H, CHH), 4.56 (d, J=6.2 Hz, 2H, CH2), 5.07 (dd, J=5.3, 12.4 Hz, 1H, NCH), 6.96 (d, J=8.6 Hz, 1H, Ar), 7.02 (d, J=7.0 Hz, 1H, Ar), 7.19–7.40 (m, 6H, Ar, NH), 7.51 (dd, J=7.5, 8.4 Hz, 1H, Ar), 11.11 (s, 1H, NH); 13C NMR (DMSO-d6) δ 22.15, 30.99, 45.44, 48.59, 109.58, 110.74, 117.63, 126.95, 126.99, 132.21, 136.09, 138.95, 146.09, 167.27, 168.78, 170.07, 172.79; Anal Calcd for C20H17N3O4: C, 66.11; H, 4.72; N, 11.56. Found: C, 65.96; H, 4.60; N, 11.49.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
140 mg
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Quantity
180 mg
Type
reactant
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five

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